molecular formula C6H14BrN B165791 Allyltrimethylammonium bromide CAS No. 3004-51-1

Allyltrimethylammonium bromide

Cat. No.: B165791
CAS No.: 3004-51-1
M. Wt: 180.09 g/mol
InChI Key: FMMTUUIZTMQIFC-UHFFFAOYSA-M
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Description

Allyltrimethylammonium bromide is a quaternary ammonium compound with the chemical formula C6H14BrN . It is a cationic surfactant known for its excellent water solubility and surface-active properties. This compound is commonly used in various industrial and research applications due to its ability to lower surface tension and enhance wetting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyltrimethylammonium bromide is typically synthesized through a two-step process:

    Allylation of Trimethylamine: The first step involves the reaction of trimethylamine with allyl bromide. This reaction is carried out in an aqueous medium at room temperature, resulting in the formation of this compound.

    Purification: The crude product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Reacting Trimethylamine with Allyl Bromide: This is done in large reactors with controlled temperature and pressure conditions.

    Purification and Drying: The product is purified using industrial-scale recrystallization or distillation methods and then dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Allyltrimethylammonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, under controlled conditions.

Major Products Formed:

    Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with sodium hydroxide can produce allyltrimethylammonium hydroxide.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Allyltrimethylammonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in the study of micellar systems.

    Biology: It serves as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: It is explored for its potential use in drug delivery systems and as a disinfectant.

    Industry: It is used in the formulation of cleaning agents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of allyltrimethylammonium bromide primarily involves its interaction with cell membranes. As a cationic surfactant, it can:

    Disrupt Cell Membranes: The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis.

    Micelle Formation: In aqueous solutions, it forms micelles that can encapsulate hydrophobic substances, enhancing their solubility and stability.

Comparison with Similar Compounds

Allyltrimethylammonium bromide can be compared with other quaternary ammonium compounds such as:

    Cetyltrimethylammonium Bromide: Known for its use in DNA extraction and as an antiseptic.

    Hexadecyltrimethylammonium Bromide: Used in the synthesis of nanoparticles and as a surfactant in various applications.

    Dodecyltrimethylammonium Bromide: Commonly used in the formulation of detergents and cleaning agents.

Uniqueness: this compound is unique due to its allyl group, which imparts specific reactivity and properties that are distinct from other quaternary ammonium compounds. This makes it particularly useful in applications requiring specific surface-active properties and reactivity.

Properties

IUPAC Name

trimethyl(prop-2-enyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N.BrH/c1-5-6-7(2,3)4;/h5H,1,6H2,2-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMTUUIZTMQIFC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC=C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883931
Record name 2-Propen-1-aminium, N,N,N-trimethyl-, bromide (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3004-51-1
Record name 2-Propen-1-aminium, N,N,N-trimethyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3004-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-aminium, N,N,N-trimethyl-, bromide (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyltrimethylammonium bromide
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Record name 2-Propen-1-aminium, N,N,N-trimethyl-, bromide (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propen-1-aminium, N,N,N-trimethyl-, bromide (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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